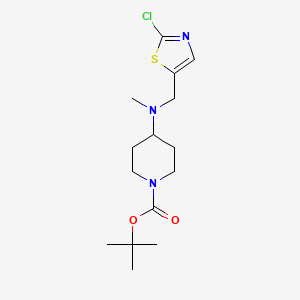
tert-Butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H24ClN3O2S and its molecular weight is 345.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(((2-chlorothiazol-5-yl)methyl)(methyl)amino)piperidine-1-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and biological activity. This compound, characterized by a piperidine ring and a thiazole moiety, is noted for its potential applications in enzyme inhibition and receptor binding studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
It possesses several functional groups, including a tert-butyl ester and a chlorothiazole moiety, which are crucial for its biological interactions. The presence of chlorine in the thiazole structure may enhance its reactivity and binding affinity towards specific biological targets.
Research indicates that this compound interacts with various enzymes and proteins, making it a valuable tool for probing enzymatic functions. Its functional groups facilitate strong interactions with metalloenzymes, which play essential roles in numerous metabolic pathways. The compound's ability to bind to these enzymes suggests potential applications in studying signal transduction mechanisms within living organisms.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
- Enzyme Inhibition : this compound has shown significant inhibitory effects on certain metalloenzymes, indicating its potential as a therapeutic agent in diseases where these enzymes are implicated.
- Protein Binding Studies : Binding affinity assays have demonstrated that the compound can effectively interact with specific receptors, which is crucial for understanding its role in metabolic pathways .
Case Studies
Several case studies highlight the compound's effectiveness:
- Inhibition of GSK-3β : In vitro studies have shown that derivatives of this compound exhibit potent inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various signaling pathways. The most potent derivatives displayed IC50 values in the nanomolar range, indicating strong biological activity .
- Cytotoxicity Assessments : Cytotoxicity evaluations conducted on various cancer cell lines revealed minimal cytotoxic effects at high concentrations, suggesting a favorable safety profile for further development as an anticancer agent .
Comparative Analysis
To illustrate the uniqueness of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(2-Chlorothiazol-5-ylmethylsulfanyl)piperidine-1-carboxylic acid tert-butyl ester | Thiazole ring, piperidine core | Contains a sulfanyl group influencing reactivity |
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Piperidine ring with methylamino group | Lacks the thiazole moiety; simpler structure |
| Tert-butyl 4-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate | Pyrimidine instead of thiazole | Different heterocyclic structure affecting biological activity |
This table highlights how the presence of specific functional groups in this compound contributes to its distinct biological properties.
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methyl-methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-15(2,3)21-14(20)19-7-5-11(6-8-19)18(4)10-12-9-17-13(16)22-12/h9,11H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANFBQCQJWYLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














